molecular formula C25H22N4O4S B2729049 N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879920-80-6

N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No. B2729049
M. Wt: 474.54
InChI Key: OBYGRJFOAGDFOK-UHFFFAOYSA-N
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Description

N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as MPQC, is a small molecule inhibitor used in scientific research for its ability to target specific enzymes and proteins. MPQC has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. In

Scientific Research Applications

Efficient Synthesis Methods

An efficient synthesis route for related pyrrolquinolone compounds, involving selective iodination, quinolone formation, and coupling reactions, highlights the compound's utility in complex chemical synthesis (Dorow et al., 2006).

Molecular Interactions and Kinetics

Studies on carboxamide palladium(II) complexes, including those with quinoline moieties, demonstrate significant insights into their coordination behavior, substitution kinetics, and interactions with DNA/BSA, offering potential applications in targeted therapies (Omondi et al., 2021). The investigation of biological activity across various substituted quinoline-2-carboxamides reveals their potential for inhibiting photosynthetic electron transport and activity against mycobacterial species, providing a foundation for antimicrobial and herbicidal applications (Goněc et al., 2012).

Photophysics and Biomolecular Binding

Research into 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination explores their photophysical properties and DNA binding capabilities, suggesting applications in molecular probes and fluorescent markers (Bonacorso et al., 2018).

Medicinal Chemistry and Biological Properties

The exploration of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for peripheral benzodiazepine receptors in PET imaging studies underscores the versatility of quinoline derivatives in diagnostic and therapeutic applications (Matarrese et al., 2001).

Advanced Pharmaceutical Applications

THRX-198321, a compound with a quinoline moiety, illustrates the development of bifunctional molecules combining muscarinic receptor antagonism and β2-adrenoceptor agonism, indicating its potential in treating respiratory disorders (Steinfeld et al., 2011).

properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c30-25(27-19-5-7-20(8-6-19)34(31,32)29-13-15-33-16-14-29)22-17-24(18-9-11-26-12-10-18)28-23-4-2-1-3-21(22)23/h1-12,17H,13-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYGRJFOAGDFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

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